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Technical Support Center: Fosfomycin MIC Testing
This guide provides troubleshooting protocols and answers to frequently asked questions for

researchers, scientists, and drug development professionals encountering issues with trailing

endpoints in fosfomycin Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)
Q1: What is the "trailing endpoint" phenomenon in
fosfomycin susceptibility testing?
The trailing endpoint phenomenon, also known as trailing growth, is the observation of reduced

but persistent bacterial growth at antibiotic concentrations above the true Minimum Inhibitory

Concentration (MIC).[1] This phenomenon can complicate the determination of the actual MIC,

potentially leading to a misinterpretation of susceptibility results. It is a known issue, particularly

in broth microdilution (BMD) methods for fosfomycin susceptibility testing.[1]

Q2: What are the primary causes of trailing endpoints
with fosfomycin?
Trailing endpoints with fosfomycin are frequently associated with the emergence of resistant

subpopulations within the bacterial culture being tested. The core mechanisms are often linked

to mutations in genes that control the transport of fosfomycin into the bacterial cell. Key causes

include:
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Mutations in Transporter Genes: Fosfomycin enters bacterial cells through two main

transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate

transporter (UhpT).[2] Mutations in the glpT or uhpT genes can reduce fosfomycin uptake,

allowing a subpopulation of bacteria to survive and grow slowly at higher antibiotic

concentrations.[1]

Mutations in Regulatory Genes: The expression of these transporters is controlled by cellular

metabolic signals. For example, the UhpT system is induced by glucose-6-phosphate (G6P).

[1][2] Mutations in regulatory genes such as cyaA (adenylate cyclase) and ptsI

(phosphotransferase system), which influence cyclic AMP (cAMP) levels, can also impact

transporter expression and contribute to reduced susceptibility.[1]

Q3: Why is glucose-6-phosphate (G6P) added to
fosfomycin susceptibility testing media?
Glucose-6-phosphate (G6P) is a critical supplement in testing media because it induces the

UhpT hexose phosphate transport system in many bacteria, which is a primary pathway for

fosfomycin to enter the cell.[1][3] Without an inducer like G6P, the expression of UhpT can be

insufficient, leading to reduced fosfomycin uptake. This can result in falsely elevated MIC

values that may be misinterpreted as resistance.[3] The standard concentration recommended

by both CLSI and EUCAST is 25 µg/mL.[4]

Q4: Are there situations where G6P supplementation is
not appropriate?
Yes, the need for G6P depends on the bacterial species. For instance, organisms like

Pseudomonas aeruginosa often lack the UhpT system and rely on the GlpT transporter, so

G6P addition does not enhance fosfomycin activity.[3] Furthermore, for some species, such as

Stenotrophomonas maltophilia, G6P can have an antagonistic effect and reduce fosfomycin

activity, potentially because the organism lacks the UhpT transporter.[3][5] Therefore, using

G6P in susceptibility testing for these organisms can lead to misleadingly high MICs.[5]

Q5: How should inner colonies in disk diffusion assays
be interpreted?
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Inner colonies are discrete colonies that can appear within the zone of inhibition in a disk

diffusion assay, complicating interpretation. CLSI and EUCAST have conflicting

recommendations for interpreting these colonies:

EUCAST: Recommends ignoring isolated colonies within the inhibition zone and measuring

the diameter of the outer, more distinct zone edge.

CLSI: Recommends that these inner colonies should be taken into account, which typically

results in a smaller measured zone diameter.

This difference in interpretation can lead to discordant susceptibility results for the same

isolate.

Troubleshooting Guide
This section addresses specific issues encountered during fosfomycin MIC testing.

Issue 1: Difficulty reading MIC endpoints in broth
microdilution due to trailing growth.

Potential Cause 1: Emergence of Resistant Subpopulations (Heteroresistance)

Recommended Solution: Switch to an alternative testing method. Agar dilution (AD) is the

reference method recommended by both CLSI and EUCAST for fosfomycin and is less

susceptible to trailing endpoints.[1]

Potential Cause 2: Inappropriate Incubation Time

Recommended Solution: Read endpoints at 16-20 hours. Avoid prolonged incubation

(e.g., 24 hours or longer) as this can worsen the trailing effect.[1] For some organisms, an

earlier reading may yield a clearer endpoint.

Potential Cause 3: Suboptimal Inoculum Preparation

Recommended Solution: Ensure a standardized inoculum. Prepare the inoculum from a

fresh, overnight growth on non-selective agar and standardize it to a 0.5 McFarland

turbidity standard to maintain a consistent starting cell density.[1]
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Issue 2: Appearance of "skipped wells" in broth
microdilution.
Skipped wells refer to the absence of growth in a well preceding the determined MIC (e.g., no

growth at 16 µg/mL, but growth at 32 µg/mL and 64 µg/mL). This phenomenon is a known

issue with fosfomycin BMD testing.[6][7][8]

Recommended Action: The high frequency of scientific errors in both BMD and AD methods

for fosfomycin suggests a need for re-evaluation of testing guidelines.[6][7][8][9] When

skipped wells are observed, repeating the test is advisable. If the issue persists, consider

using the agar dilution method for confirmation.

Troubleshooting Workflow Diagram
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Troubleshooting workflow for unclear fosfomycin MIC endpoints.

Data Presentation
Table 1: Comparison of Fosfomycin MIC50/MIC90 Values
by Testing Method

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1251369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Method MIC50 (µg/mL) MIC90 (µg/mL) Source

Klebsiella

pneumoniae

Agar Dilution

(AD)
32 256 [6][7][9]

Klebsiella

pneumoniae

Broth

Microdilution

(BMD)

64 256 [6][7][9]

Pseudomonas

aeruginosa

Agar Dilution

(AD)
64 256 [10][11]

Pseudomonas

aeruginosa

Broth

Microdilution

(BMD)

128 256 [10][11]

This table highlights that BMD often yields higher MIC values compared to the reference AD

method.

Table 2: CLSI and EUCAST Breakpoints for E. coli
(Urinary Tract Infections)

Organization Susceptible Intermediate Resistant

CLSI ≤ 64 µg/mL 128 µg/mL ≥ 256 µg/mL

EUCAST ≤ 32 µg/mL - > 32 µg/mL

Note: Breakpoints for other Enterobacterales are not consistently established, leading to

reliance on E. coli criteria.[12]

Experimental Protocols
Protocol 1: Fosfomycin Agar Dilution (AD) Susceptibility
Testing
This protocol is based on the reference method recommended by CLSI and EUCAST.
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Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. For organisms requiring it

(e.g., Enterobacterales), supplement the MHA with Glucose-6-Phosphate (G6P) to a final

concentration of 25 µg/mL.

Antibiotic Dilution: Create a series of MHA plates containing doubling dilutions of fosfomycin

(e.g., ranging from 1 to 256 µg/mL).

Inoculum Preparation: From a fresh (18-24 hour) non-selective agar plate, suspend colonies

in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸

CFU/mL).

Inoculation: Using an inoculum replicator, spot a standardized volume of the bacterial

suspension onto the surface of each fosfomycin-containing and control plate.

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading the MIC: The MIC is the lowest concentration of fosfomycin that completely inhibits

visible growth. A faint haze or a single colony is disregarded.
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Simplified pathway of fosfomycin uptake into the bacterial cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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